molecular formula C15H13N3O3S2 B2547372 Ethyl 2-(2-(benzo[d]thiazole-6-carboxamido)thiazol-4-yl)acetate CAS No. 681167-97-5

Ethyl 2-(2-(benzo[d]thiazole-6-carboxamido)thiazol-4-yl)acetate

Cat. No. B2547372
CAS RN: 681167-97-5
M. Wt: 347.41
InChI Key: NUNOLNJUKAUADU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzothiazole derivatives, such as ETTA, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

The molecular structure of ETTA can be analyzed using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS). For instance, the 1H NMR and 13C NMR spectra provide information about the hydrogen and carbon atoms in the molecule, respectively .


Chemical Reactions Analysis

The chemical reactions involving ETTA can be studied using various techniques. For example, the reaction of 7-chloro-6-fluoro-5-nitro-2-hydrazinylbenzo[d]thiazole with substituted acetophenones in the presence of glacial acetic acid has been reported .


Physical And Chemical Properties Analysis

ETTA has a molecular weight of 347.41. Further physical and chemical properties can be determined using various analytical techniques, such as NMR and MS .

Scientific Research Applications

Future Directions

The future directions for the study of ETTA could include further exploration of its biological activities and potential applications in scientific research and industry. Additionally, the development of new synthetic pathways and the study of its mechanism of action could also be areas of future research .

properties

IUPAC Name

ethyl 2-[2-(1,3-benzothiazole-6-carbonylamino)-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S2/c1-2-21-13(19)6-10-7-22-15(17-10)18-14(20)9-3-4-11-12(5-9)23-8-16-11/h3-5,7-8H,2,6H2,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUNOLNJUKAUADU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC3=C(C=C2)N=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-(benzo[d]thiazole-6-carboxamido)thiazol-4-yl)acetate

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